molecular formula C11H8ClFN2 B13152667 4-(Chloromethyl)-6-fluoro-3,4'-bipyridine

4-(Chloromethyl)-6-fluoro-3,4'-bipyridine

Cat. No.: B13152667
M. Wt: 222.64 g/mol
InChI Key: VJAOHNDCXMEXMB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-fluoro-3,4’-bipyridine is a heterocyclic organic compound that features a bipyridine core with a chloromethyl group at the 4-position and a fluorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-fluoro-3,4’-bipyridine typically involves the chloromethylation of 6-fluoro-3,4’-bipyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Industrial Production Methods

Industrial production of 4-(Chloromethyl)-6-fluoro-3,4’-bipyridine may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, safety measures are crucial due to the use of hazardous reagents like formaldehyde and hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-fluoro-3,4’-bipyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-(Chloromethyl)-6-fluoro-3,4’-bipyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry to develop new materials with unique properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-fluoro-3,4’-bipyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity. The fluorine atom can enhance binding affinity and selectivity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-3,4’-bipyridine: Lacks the fluorine atom, which may result in different reactivity and binding properties.

    6-Fluoro-3,4’-bipyridine: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution reactions.

    4-Methyl-6-fluoro-3,4’-bipyridine: The methyl group replaces the chloromethyl group, altering its chemical reactivity.

Uniqueness

4-(Chloromethyl)-6-fluoro-3,4’-bipyridine is unique due to the presence of both the chloromethyl and fluorine substituents

Properties

Molecular Formula

C11H8ClFN2

Molecular Weight

222.64 g/mol

IUPAC Name

4-(chloromethyl)-2-fluoro-5-pyridin-4-ylpyridine

InChI

InChI=1S/C11H8ClFN2/c12-6-9-5-11(13)15-7-10(9)8-1-3-14-4-2-8/h1-5,7H,6H2

InChI Key

VJAOHNDCXMEXMB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(C=C2CCl)F

Origin of Product

United States

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